N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052542-12-7
VCID: VC4904921
InChI: InChI=1S/C9H11ClN2O.ClH/c1-11-6-9(13)12-8-5-3-2-4-7(8)10;/h2-5,11H,6H2,1H3,(H,12,13);1H
SMILES: CNCC(=O)NC1=CC=CC=C1Cl.Cl
Molecular Formula: C9H12Cl2N2O
Molecular Weight: 235.11

N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride

CAS No.: 1052542-12-7

Cat. No.: VC4904921

Molecular Formula: C9H12Cl2N2O

Molecular Weight: 235.11

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride - 1052542-12-7

Specification

CAS No. 1052542-12-7
Molecular Formula C9H12Cl2N2O
Molecular Weight 235.11
IUPAC Name N-(2-chlorophenyl)-2-(methylamino)acetamide;hydrochloride
Standard InChI InChI=1S/C9H11ClN2O.ClH/c1-11-6-9(13)12-8-5-3-2-4-7(8)10;/h2-5,11H,6H2,1H3,(H,12,13);1H
Standard InChI Key XJYOONNNSCBRBG-UHFFFAOYSA-N
SMILES CNCC(=O)NC1=CC=CC=C1Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-(2-Chlorophenyl)-2-(methylamino)acetamide hydrochloride is systematically named as N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride, with the CAS registry number 1052542-12-7 . Its molecular structure consists of a 2-chlorophenyl group attached to an acetamide backbone, where the methylamino substituent (-NHCH₃) is bonded to the α-carbon of the acetamide (Figure 1). The hydrochloride salt form enhances solubility in polar solvents, a critical factor in pharmaceutical formulations .

Table 1: Key Identifiers of N-(2-Chlorophenyl)-2-(Methylamino)Acetamide Hydrochloride

PropertyValueSource
Molecular FormulaC9H12Cl2N2O\text{C}_9\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}
Molecular Weight235.11 g/mol
SMILESCNC(CC(=O)NC1=CC=CC=C1Cl)
InChIKeyBGYKMIQJZKQCRF-UHFFFAOYSA-N

Structural Analogues and Isomerism

The positional isomerism of the chlorine substituent significantly impacts the compound’s properties. For instance, the 3-chloro analogue (CID 43810657) shares the same molecular formula but differs in the chlorophenyl substitution pattern, leading to variations in hydrogen bonding and crystal packing . Similarly, the 4-chloro isomer (CID 12496934) exhibits distinct spectroscopic profiles due to differences in electronic effects .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride involves a two-step process:

  • Nucleophilic Amination: 2-Chloro-N-(2-chlorophenyl)acetamide reacts with methylamine in tetrahydrofuran (THF) at 0°C, facilitating the substitution of the chlorine atom on the acetamide’s α-carbon .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving stability and solubility .

Table 2: Synthetic Conditions and Yields

ParameterValueSource
SolventTetrahydrofuran (THF)
Temperature0°C → Room Temperature
Yield67% (Analogous Reaction)

Optimization Strategies

Reaction efficiency depends on solvent polarity and amine concentration. Ethyl acetate is employed for extraction, while basification with NaOH (pH 10–12) ensures effective isolation of the product . Purification via column chromatography or recrystallization may further enhance purity.

Physicochemical Properties

Spectroscopic Characteristics

The compound’s infrared (IR) spectrum typically shows absorption bands for the amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Nuclear magnetic resonance (NMR) data reveal distinct signals for the methylamino group (δ\delta 2.8 ppm, singlet) and aromatic protons (δ\delta 7.2–7.5 ppm, multiplet) .

Thermodynamic and Solubility Data

The hydrochloride salt exhibits moderate solubility in water (>10 mg/mL at 25°C) and ethanol, but limited solubility in nonpolar solvents like hexane . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (141.2 Ų), suggest utility in mass spectrometry-based analyses .

Applications in Research and Industry

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing more complex molecules, such as serotonin-norepinephrine reuptake inhibitors (SNRIs), where the chlorophenyl group modulates receptor affinity .

Chemical Biology

Its hydrogen-bonding capabilities make it a candidate for studying protein-ligand interactions, particularly in sulfonamide-based enzyme inhibitors .

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